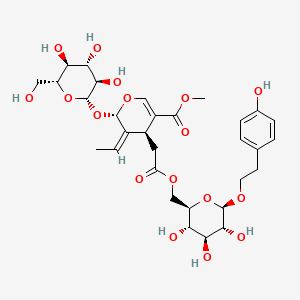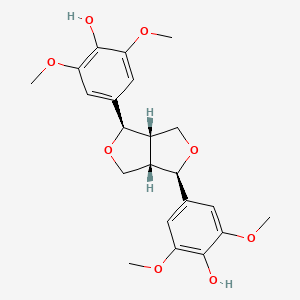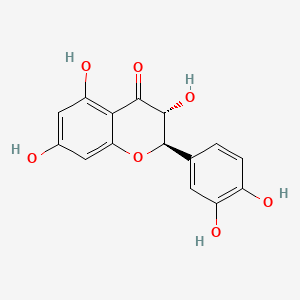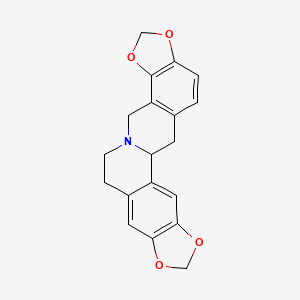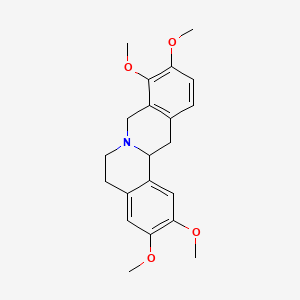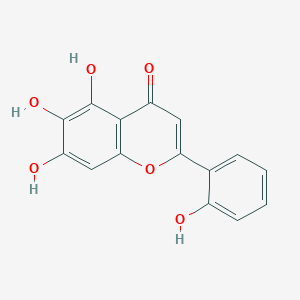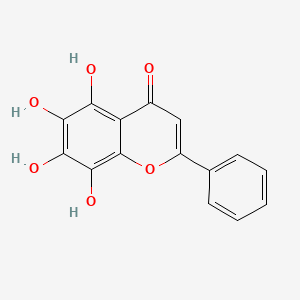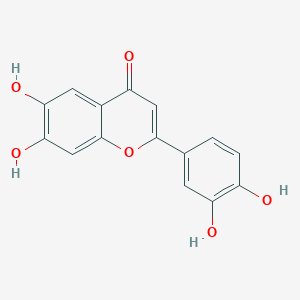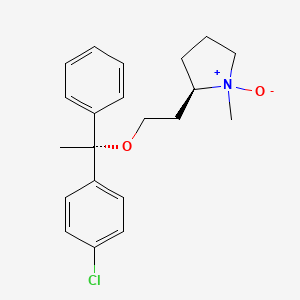
Clemastine N-oxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clemastine N-Oxide is a derivative of clemastine, a first-generation antihistamine commonly used to treat allergic reactions Clemastine N-Oxide is formed through the oxidation of clemastine, introducing an oxygen atom to the nitrogen atom in the molecule
Applications De Recherche Scientifique
Clemastine N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions of nitrogen-containing heterocycles.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in neurological disorders, including multiple sclerosis and spinal cord injury
Mécanisme D'action
Target of Action
Clemastine N-Oxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, rhinorrhea, pruritus, and acrimation . Clemastine is also known to act on specific neurons and neuroglia, exerting a protective effect .
Mode of Action
Clemastine N-Oxide operates as a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This interaction leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
Clemastine N-Oxide affects several biochemical pathways. It has been found to regulate CHRM1, p38 MAPK, ERK, mTOR, and Wnt/β-catenin signaling pathways in oligodendrocyte progenitor cells (OPCs), oligodendrocytes (OLs), microglia, and neurons . These pathways are involved in cell differentiation, inflammation, and myelin repair .
Pharmacokinetics
Clemastine N-Oxide exhibits a bioavailability of 39.2% . It is metabolized in the liver and has an elimination half-life of 21.3 hours . The compound is excreted through the kidneys . The pharmacokinetic properties of clemastine N-Oxide impact its bioavailability and therapeutic efficacy .
Result of Action
The action of Clemastine N-Oxide results in several molecular and cellular effects. It has been found to promote myelin repair in a murine model of compression neuropathy . Clemastine treatment increases the myelin thickness and improves G-ratio . It also reduces microglia-derived IL-1β via the P38 signaling pathway .
Action Environment
The action, efficacy, and stability of Clemastine N-Oxide can be influenced by various environmental factors. For instance, in a hypoxic environment, clemastine has been shown to improve hypomyelination by suppressing activated microglia and promoting the maturation of OPCs
Analyse Biochimique
Biochemical Properties
Clemastine N-Oxide, like its parent compound Clemastine, is likely to interact with various enzymes, proteins, and other biomolecules. Clemastine has been shown to inhibit Plasmodium growth by competitively binding to the CCT/TRiC tubulin chaperone
Cellular Effects
Clemastine N-Oxide is expected to have effects on various types of cells and cellular processes, similar to Clemastine. For instance, Clemastine has been shown to have beneficial effects in various central nervous system (CNS) disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders
Molecular Mechanism
Clemastine is a selective histamine H1 antagonist and binds to the histamine H1 receptor, blocking the action of endogenous histamine . It is plausible that Clemastine N-Oxide may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Studies on Clemastine have shown that it can attenuate electrophysiologic and histomorphometric changes caused by compression through promoting myelin repair .
Dosage Effects in Animal Models
Studies on Clemastine have shown that it rescues hypoxia-induced hypomyelination with a minimum effective dose of 7.5 mg/kg/day .
Metabolic Pathways
Clemastine is metabolized by CYP450 isozymes oxidative N-dealkylation, and only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products .
Transport and Distribution
Clemastine can transport across the blood-brain barrier and act on specific neurons and neuroglia .
Subcellular Localization
Studies on Clemastine have shown that it is an endogenous metabolite of peroxisomes, where it is produced from l-Arg by a protein immunorelated to mouse iNOS .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clemastine N-Oxide can be synthesized through the oxidation of clemastine using various oxidizing agents. Common reagents include hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite .
Industrial Production Methods: Industrial production of Clemastine N-Oxide involves similar oxidation processes but on a larger scale. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety. These methods allow for the continuous production of Clemastine N-Oxide with high yields and minimal waste .
Analyse Des Réactions Chimiques
Types of Reactions: Clemastine N-Oxide undergoes various chemical reactions, including:
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst is used for the reduction of Clemastine N-Oxide.
Major Products:
Reduction: Clemastine is the primary product formed from the reduction of Clemastine N-Oxide.
Substitution: Various substituted derivatives of clemastine can be formed depending on the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Clemastine: The parent compound, a first-generation antihistamine with sedative and anticholinergic effects.
Diphenhydramine: Another first-generation antihistamine with similar properties but different chemical structure.
Chlorpheniramine: A first-generation antihistamine with a similar mechanism of action but different pharmacokinetic profile.
Uniqueness: Clemastine N-Oxide is unique due to the presence of the N-oxide group, which imparts different chemical reactivity and potential biological effects compared to its parent compound, clemastine. This modification allows for the exploration of new therapeutic applications and chemical processes .
Propriétés
IUPAC Name |
(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFEDGPQDFPLM-OJOWTSHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

